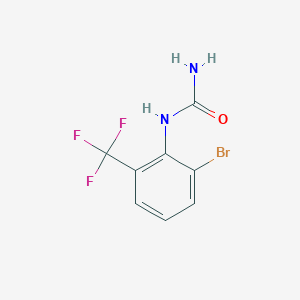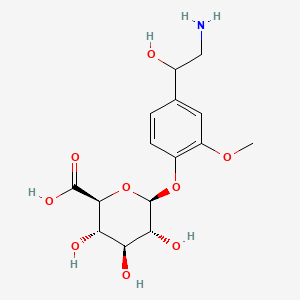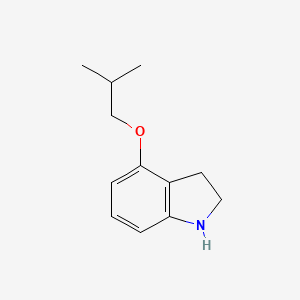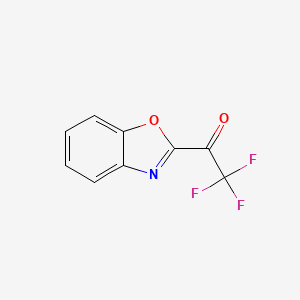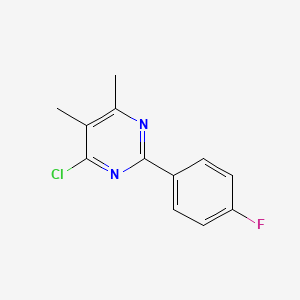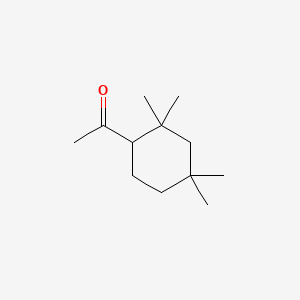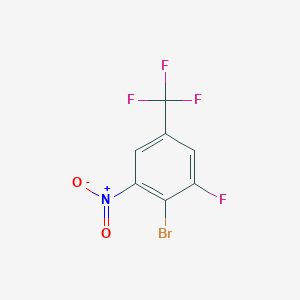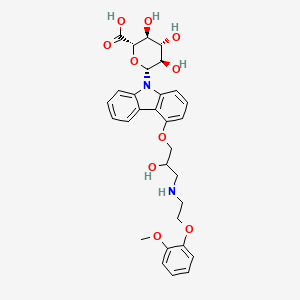![molecular formula C25H31N3O4Si B13430698 2'-Deoxy-5'-O-[(1,1-dimethylethyl)diphenylsilyl]cytidine](/img/structure/B13430698.png)
2'-Deoxy-5'-O-[(1,1-dimethylethyl)diphenylsilyl]cytidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Deoxy-5’-O-[(1,1-dimethylethyl)diphenylsilyl]cytidine is a synthetic nucleoside analog. It is a derivative of cytidine, where the 2’-hydroxyl group is replaced by a hydrogen atom, and the 5’-hydroxyl group is protected by a tert-butyldiphenylsilyl (TBDPS) group. This compound is commonly used as an intermediate in the synthesis of modified nucleotides and oligonucleotides, particularly in the field of antisense oligonucleotide (ASO) therapeutics.
Méthodes De Préparation
The synthesis of 2’-Deoxy-5’-O-[(1,1-dimethylethyl)diphenylsilyl]cytidine typically involves the protection of the 5’-hydroxyl group of 2’-deoxycytidine with a tert-butyldiphenylsilyl chloride (TBDPS-Cl) in the presence of a base such as imidazole. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature. The reaction yields the desired protected nucleoside after purification by column chromatography.
Analyse Des Réactions Chimiques
2’-Deoxy-5’-O-[(1,1-dimethylethyl)diphenylsilyl]cytidine can undergo various chemical reactions, including:
Deprotection: The TBDPS group can be removed using fluoride ions, typically from tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).
Substitution: The nucleoside can participate in nucleophilic substitution reactions, where the cytidine base can be modified.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in synthetic applications.
Applications De Recherche Scientifique
2’-Deoxy-5’-O-[(1,1-dimethylethyl)diphenylsilyl]cytidine is primarily used in the synthesis of modified nucleotides and oligonucleotides. These modified nucleotides are crucial in the development of antisense oligonucleotide (ASO) therapeutics, which are designed to bind to specific RNA sequences and modulate gene expression. This compound serves as a building block in the synthesis of phosphorothioate nucleotides, which are more resistant to nuclease degradation and have improved pharmacokinetic properties.
Mécanisme D'action
The mechanism of action of 2’-Deoxy-5’-O-[(1,1-dimethylethyl)diphenylsilyl]cytidine is primarily related to its role as an intermediate in the synthesis of ASOs. These ASOs bind to target RNA sequences through Watson-Crick base pairing, leading to the degradation of the RNA or inhibition of its translation. The TBDPS group protects the nucleoside during synthesis, ensuring that the desired modifications are introduced at specific positions.
Comparaison Avec Des Composés Similaires
Similar compounds to 2’-Deoxy-5’-O-[(1,1-dimethylethyl)diphenylsilyl]cytidine include other protected nucleosides such as:
2’-Deoxy-5’-O-(4,4’-dimethoxytrityl)cytidine: This compound uses a dimethoxytrityl (DMT) group for protection.
2’-Deoxy-5’-O-(tert-butyldimethylsilyl)cytidine: This compound uses a tert-butyldimethylsilyl (TBDMS) group for protection.
The uniqueness of 2’-Deoxy-5’-O-[(1,1-dimethylethyl)diphenylsilyl]cytidine lies in its use of the TBDPS group, which provides greater stability and resistance to acidic conditions compared to other protecting groups.
Propriétés
Formule moléculaire |
C25H31N3O4Si |
|---|---|
Poids moléculaire |
465.6 g/mol |
Nom IUPAC |
4-amino-1-[(2R,4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C25H31N3O4Si/c1-25(2,3)33(18-10-6-4-7-11-18,19-12-8-5-9-13-19)31-17-21-20(29)16-23(32-21)28-15-14-22(26)27-24(28)30/h4-15,20-21,23,29H,16-17H2,1-3H3,(H2,26,27,30)/t20-,21+,23+/m0/s1 |
Clé InChI |
JKZFAPFTDSHITQ-QZNHQXDQSA-N |
SMILES isomérique |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H]3[C@H](C[C@@H](O3)N4C=CC(=NC4=O)N)O |
SMILES canonique |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3C(CC(O3)N4C=CC(=NC4=O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


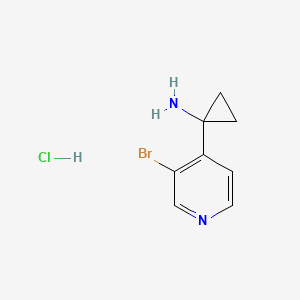
![3-[2-[3-(4-Fluoro-2-hydroxyphenyl)-2-aza-1-azoniabicyclo[2.2.2]oct-2-en-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one;iodide](/img/structure/B13430628.png)
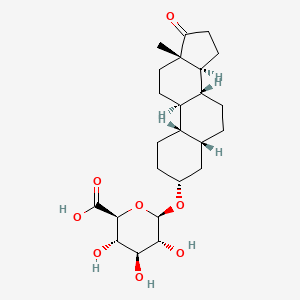
![(3S,3aS,5aS,6R,9aS,9bS)-3-[[(1,1-Dimethylethyl)amino]carbonyl]dodecahydro-3a,6-dimethyl-7-oxo-1H-benz[e]indene-6-propanoic Acid](/img/structure/B13430638.png)
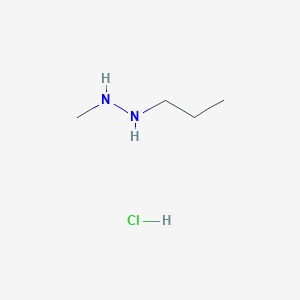
![[3-(2-amino-6-methyl-4-pyrimidinyl)phenyl][(4aR,8aS)-octahydro-2(1H)-isoquinolinyl]-rel-methanone](/img/structure/B13430657.png)
